molecular formula C17H29NO5 B11468411 Dimethyl 2-{[(2-isopropyl-5-methylcyclohexyl)carbonyl]amino}succinate

Dimethyl 2-{[(2-isopropyl-5-methylcyclohexyl)carbonyl]amino}succinate

Cat. No.: B11468411
M. Wt: 327.4 g/mol
InChI Key: LMYZZFMHOYGRJD-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(2-isopropyl-5-methylcyclohexyl)carbonyl]amino}succinate is an organic compound with a complex structure It is characterized by the presence of a succinate ester group and a cyclohexyl group with isopropyl and methyl substituents

Preparation Methods

The synthesis of Dimethyl 2-{[(2-isopropyl-5-methylcyclohexyl)carbonyl]amino}succinate typically involves multiple steps. One common synthetic route includes the reaction of 2-isopropyl-5-methylcyclohexanone with dimethyl succinate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Dimethyl 2-{[(2-isopropyl-5-methylcyclohexyl)carbonyl]amino}succinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, often using reagents like sodium hydroxide (NaOH) or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 2-{[(2-isopropyl-5-methylcyclohexyl)carbonyl]amino}succinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Dimethyl 2-{[(2-isopropyl-5-methylcyclohexyl)carbonyl]amino}succinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological or chemical system involved.

Comparison with Similar Compounds

Dimethyl 2-{[(2-isopropyl-5-methylcyclohexyl)carbonyl]amino}succinate can be compared with similar compounds such as:

    Dimethyl succinate: A simpler ester with similar reactivity but lacking the cyclohexyl group.

    2-isopropyl-5-methylcyclohexanone: A related ketone that shares the cyclohexyl structure but differs in functional groups.

    N-substituted succinates: Compounds with variations in the amide or ester groups, offering different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

dimethyl 2-[(5-methyl-2-propan-2-ylcyclohexanecarbonyl)amino]butanedioate

InChI

InChI=1S/C17H29NO5/c1-10(2)12-7-6-11(3)8-13(12)16(20)18-14(17(21)23-5)9-15(19)22-4/h10-14H,6-9H2,1-5H3,(H,18,20)

InChI Key

LMYZZFMHOYGRJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)NC(CC(=O)OC)C(=O)OC)C(C)C

Origin of Product

United States

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